Chst15-IN-1

Vue d'ensemble

Description

Chst15-IN-1 est un puissant inhibiteur covalent réversible de l'enzyme sulfotransférase de glucides 15. Ce composé supprime efficacement les niveaux de sulfation du sulfate de chondroïtine-E et d'autres sulfotransférases étroitement apparentées responsables de la synthèse des glycosaminoglycanes. En tant qu'inhibiteur sélectif des sulfotransférases, this compound peut atténuer les actions inhibitrices des protéoglycanes de sulfate de chondroïtine, ce qui en fait un candidat prometteur pour améliorer la réparation neuronale .

Mécanisme D'action

Target of Action

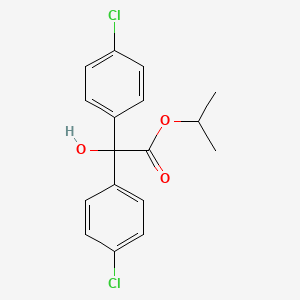

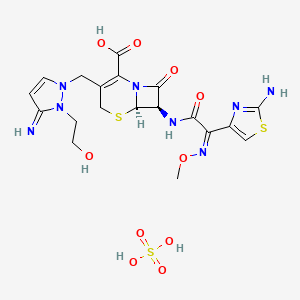

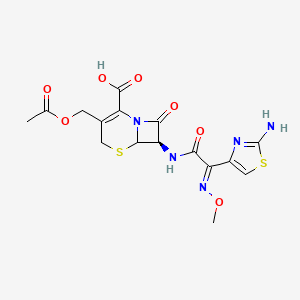

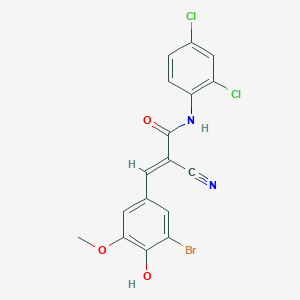

Chst15-IN-1, also known as (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide, primarily targets the enzyme Carbohydrate Sulfotransferase 15 (CHST15) . CHST15 is a type II transmembrane glycoprotein that acts as a sulfotransferase . It plays a critical role in the sulfation of glycosaminoglycans (GAGs), particularly chondroitin sulfate-E (CS-E) .

Mode of Action

This compound acts as a potent, reversible, covalent inhibitor of the CHST15 enzyme . It effectively suppresses the sulfation levels of CS-E and other closely related GAG sulfotransferases . By blocking the sulfotransferase activity of CHST15, this compound prevents the addition of sulfate groups to GAGs, thereby altering their structural and functional properties .

Biochemical Pathways

The inhibition of CHST15 by this compound impacts various cellular processes such as cell adhesion, migration, and proliferation . It disrupts the enzymatic activity that contributes to disease pathology. For instance, in fibrotic diseases, the excessive sulfation of GAGs leads to the stiffening of tissues and the formation of fibrotic nodules . In cancer, the sulfation process can enhance tumor cell invasiveness and metastasis by modifying the tumor microenvironment .

Pharmacokinetics

It’s known that the compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.

Result of Action

This compound diminishes the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs), promoting nerve repair and tissue regeneration . In the context of spinal cord injury (SCI), it effectively promotes motor functional restoration and nerve tissue regeneration by a mechanism related to the attenuation of inhibitory CSPGs, glial scar formation, and inflammatory responses .

Action Environment

The action of this compound is influenced by the cellular and tissue environment. For instance, in the context of SCI, the accumulation of CSPGs in the microenvironment is a major barrier that obstructs nerve repair . By inhibiting CHST15, this compound disrupts this inhibitory microenvironment, promoting nerve repair .

Analyse Biochimique

Biochemical Properties

Chst15-IN-1 targets carbohydrate sulfotransferase 15 (CHST15), an enzyme that plays a critical role in the sulfation of glycosaminoglycans (GAGs) . The sulfation process is essential for various biological activities, including cellular communication, proliferation, and migration .

Cellular Effects

By targeting CHST15, this compound can disrupt these processes in pathological conditions, offering new avenues for therapeutic intervention . For instance, excessive sulfation can lead to the aberrant accumulation of extracellular matrix components, which can promote fibrosis and tumor progression .

Molecular Mechanism

This compound works by specifically blocking the sulfotransferase activity of the CHST15 enzyme . This inhibition prevents the addition of sulfate groups to GAGs, thereby altering their structural and functional properties . The inhibition typically occurs via small molecules or monoclonal antibodies designed to bind to the active site of the enzyme or allosteric sites that influence its activity .

Metabolic Pathways

This compound is involved in the metabolic pathways that involve the sulfation of GAGs . This could also include any effects on metabolic flux or metabolite levels.

Méthodes De Préparation

La préparation de Chst15-IN-1 implique plusieurs voies de synthèse et conditions de réaction. Le composé est synthétisé par une série de réactions chimiques qui comprennent l'utilisation de réactifs et de catalyseurs spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées au public.

Analyse Des Réactions Chimiques

Chst15-IN-1 subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : this compound peut être réduit à l'aide d'agents réducteurs courants pour donner des formes réduites du composé.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactions impliquent généralement l'utilisation de réactifs tels que des oxydants, des réducteurs et des catalyseurs dans des conditions contrôlées de température et de pression.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme inhibiteur sélectif dans diverses études chimiques pour comprendre le rôle des sulfotransférases dans la synthèse des glycosaminoglycanes.

Biologie : this compound est utilisé dans la recherche biologique pour étudier les effets de l'inhibition des sulfotransférases sur les processus cellulaires et les voies de signalisation.

Médecine : Le composé présente un potentiel dans la recherche médicale pour améliorer la réparation neuronale et traiter les affections liées aux protéoglycanes de sulfate de chondroïtine.

Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des mécanismes d'inhibition enzymatique .

Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'enzyme sulfotransférase de glucides 15. Cette inhibition empêche l'ajout de groupes sulfate aux glycosaminoglycanes, modifiant ainsi leurs propriétés structurelles et fonctionnelles. Le composé cible l'activité sulfotransférase de l'enzyme, conduisant à une réduction des niveaux de sulfation du sulfate de chondroïtine-E. Ce mécanisme est crucial pour atténuer les actions inhibitrices des protéoglycanes de sulfate de chondroïtine et promouvoir la réparation neuronale .

Applications De Recherche Scientifique

Chst15-IN-1 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a selective inhibitor in various chemical studies to understand the role of sulfotransferases in glycosaminoglycan synthesis.

Biology: this compound is used in biological research to study the effects of sulfotransferase inhibition on cellular processes and signaling pathways.

Medicine: The compound shows potential in medical research for enhancing neuronal repair and treating conditions related to chondroitin sulfate proteoglycans.

Industry: This compound is used in the development of new therapeutic agents and in the study of enzyme inhibition mechanisms .

Comparaison Avec Des Composés Similaires

Chst15-IN-1 est unique dans son inhibition sélective de la sulfotransférase de glucides 15. Des composés similaires comprennent :

Inhibiteur de la sulfotransférase de glucides 11 : Ce composé inhibe également l'activité des sulfotransférases mais cible une enzyme différente.

Inhibiteur de la sulfotransférase de glucides 12 : Un autre inhibiteur sélectif avec une cible enzymatique différente.

Inhibiteur de la sulfotransférase de glucides 14 : Fonction similaire mais cible une enzyme sulfotransférase différente.

This compound se démarque par son inhibition spécifique de la sulfotransférase de glucides 15, ce qui en fait un outil précieux pour la recherche en réparation neuronale et en inhibition enzymatique .

Propriétés

IUPAC Name |

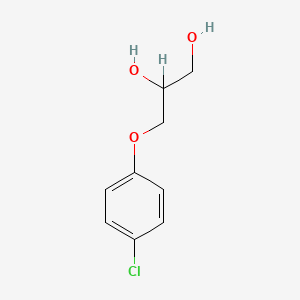

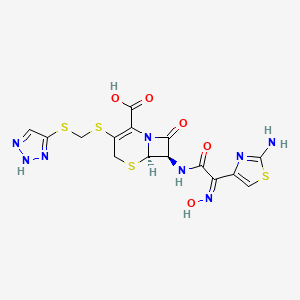

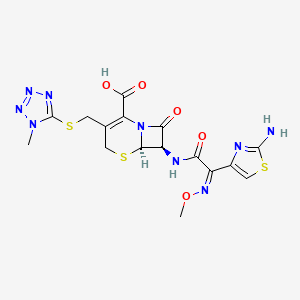

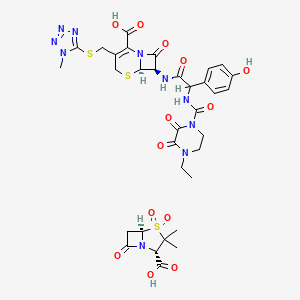

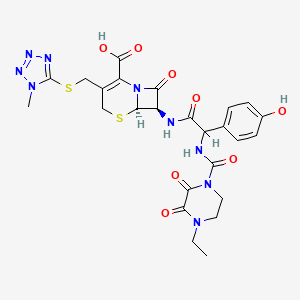

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHFNDPXNWVTL-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.